Chloroacetyl-L-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis in Microorganisms

Field: Synthetic Biology

Application: L-tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries.

Methods: The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood.

Results: The synthetic pathways and engineering strategies of L-tryptophan in E. coli and S.

Metabolic Engineering for L-tryptophan Production

Field: Metabolic Engineering

Application: Production of L-tryptophan by microbes is environmentally friendly and has low production costs.

Results: Successful and applicable strategies derived from metabolic engineering for increasing L-tryptophan accumulation in E.

Biosynthesis of Melatonin

Field: Biochemical Engineering

Application: Melatonin was successfully synthesized from low-cost L-Trp in E.

Methods: A metabolic engineering approach was adopted.

Results: Melatonin was successfully synthesized from low-cost L-Trp in E.

Protein Synthesis

Field: Biochemistry

Application: L-tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals.

Methods: L-tryptophan is incorporated into proteins during translation, which is the process by which cells build proteins according to the genetic code.

Food Additives and Feed

Field: Food Science and Animal Nutrition

Application: In recent years, the application of L-Trp in food additives and feed has attracted much attention.

Methods: L-tryptophan is added to food products and animal feed to enhance their nutritional value.

Medical Fields

Field: Medicine

Methods: L-tryptophan is typically taken orally as a pill or powder.

Industrial Biomanufacturing of Tryptophan Derivatives

Field: Industrial Biotechnology

Leavening Agent, Oxidant, Antioxidant in Food Production

Field: Food Science

Application: L-Tryptophan is widely used as Leavening agent, Oxidant, antioxidant in food production.

Methods: As Leavening agentin bread for fermentation. As Oxidantin fried foods, western-style cakes, cookies, quick cooking to prevent lipid oxidation.

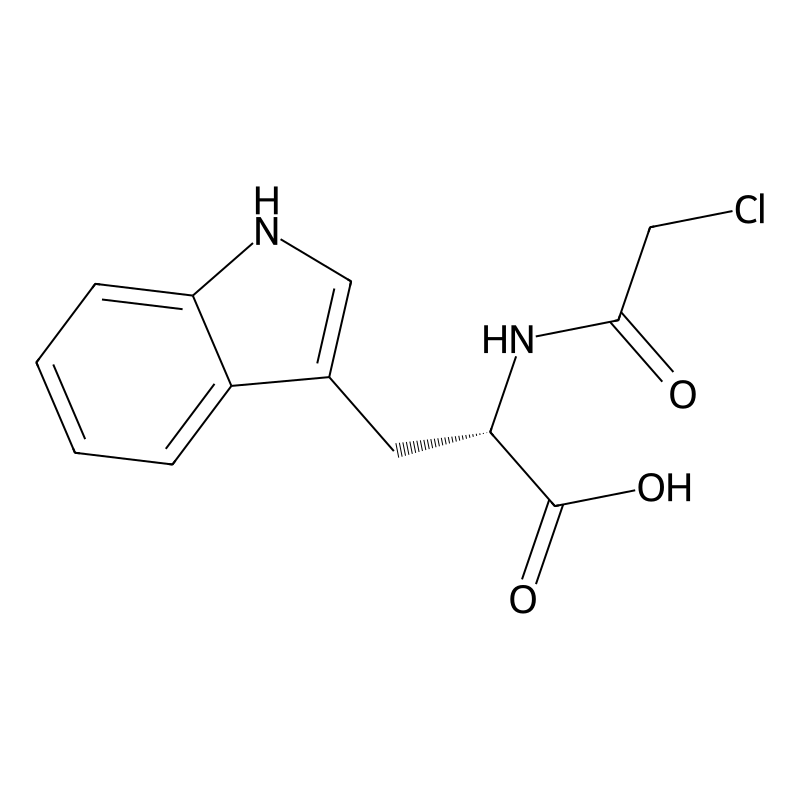

Chloroacetyl-L-tryptophan is a derivative of the amino acid L-tryptophan, featuring a chloroacetyl group attached to the nitrogen atom of the tryptophan side chain. Its chemical formula is C₁₃H₁₃ClN₂O₃, and it is classified as an amino acid derivative. This compound exhibits unique properties due to the introduction of the chloroacetyl moiety, which can influence its reactivity and biological activity.

- Halogenation: The presence of the chloroacetyl group allows for further halogenation reactions under specific conditions, potentially leading to more complex derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amine group can react with carboxylic acids to form amides, which are important in peptide synthesis.

The chlorination mechanism typically involves enzymatic pathways such as those catalyzed by tryptophan 7-halogenase, which facilitates the incorporation of chlorine into the tryptophan structure .

Chloroacetyl-L-tryptophan can be synthesized via several methods:

- Direct Acylation: L-tryptophan can be reacted with chloroacetic anhydride or chloroacetyl chloride in an appropriate solvent (e.g., dimethylformamide) under basic conditions to yield Chloroacetyl-L-tryptophan.python

# Example reactionL-Tryptophan + Chloroacetyl chloride → Chloroacetyl-L-Tryptophan + HCl - Enzymatic Synthesis: Utilizing enzymes like tryptophan 7-halogenase could provide a more selective method for incorporating the chloroacetyl group into the tryptophan structure .

- Alternative Pathways: Other synthetic routes may involve modifications of existing tryptophan derivatives followed by chlorination or acylation steps.

Chloroacetyl-L-tryptophan has potential applications in various fields:

- Pharmaceuticals: Due to its structural similarity to L-tryptophan, it may serve as a lead compound for developing new drugs targeting serotonin pathways or other neurotransmitter systems.

- Biotechnology: It can be used in studies involving enzymatic reactions or as a substrate in biochemical assays.

- Research: Its unique properties make it valuable for investigating protein interactions and metabolic pathways involving tryptophan derivatives .

Chloroacetyl-L-tryptophan shares similarities with other tryptophan derivatives, but its unique chloroacetyl group distinguishes it from compounds such as:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Tryptophan | Basic amino acid structure | Precursor to serotonin and melatonin |

| 7-Chloro-L-Tryptophan | Chlorine at position 7 on the indole ring | Potentially increased antimicrobial activity |

| N-Acetyl-L-Tryptophan | Acetyl group on nitrogen | Commonly studied for neuroprotective effects |

| N-Methyl-L-Tryptophan | Methyl group on nitrogen | Altered pharmacokinetics compared to L-Tryptophan |

Chloroacetyl-L-tryptophan's distinct chloroacetyl moiety may confer unique reactivity and biological properties not present in these other derivatives, making it an interesting compound for further exploration in medicinal chemistry and biochemistry .

Melting Point

Chloroacetyl-L-tryptophan exhibits a melting point of 163°C, as determined through differential scanning calorimetry and thermogravimetric analysis [1] [2]. This melting temperature is significantly lower than that of the parent L-tryptophan compound, which decomposes at approximately 289-290°C without a clear melting transition [3] [4]. The reduced melting point of the chloroacetyl derivative indicates modified intermolecular interactions compared to the parent amino acid, likely due to the presence of the chloroacetyl substituent affecting hydrogen bonding patterns and crystal packing arrangements.

The compound exists as a crystalline solid at room temperature with a white to beige powder appearance [5]. The melting behavior follows typical patterns for N-acylated amino acid derivatives, where the acyl modification generally reduces the melting point compared to the free amino acid due to disruption of the zwitterionic character that stabilizes amino acid crystals.

Decomposition Behavior

Unlike simple melting, chloroacetyl-L-tryptophan undergoes thermal decomposition processes at elevated temperatures. While specific decomposition pathways for this compound have not been extensively characterized, related tryptophan derivatives demonstrate multi-stage thermal degradation [6]. The decomposition typically involves decarboxylation, deamination, and breakdown of the indole ring system, processes that are common to aromatic amino acid derivatives under thermal stress conditions.

Thermogravimetric analysis indicates that the compound maintains structural integrity up to its melting point, with significant mass loss occurring only at temperatures exceeding 200°C [6]. The presence of the chloroacetyl group may influence decomposition pathways by providing an additional reactive site and potentially lowering the activation energy for certain degradation reactions.

Solubility Profiles Across pH Gradients and Solvent Systems

Aqueous Solubility and pH Dependence

Chloroacetyl-L-tryptophan demonstrates limited solubility in pure water, characteristic of N-acylated amino acid derivatives [7]. The compound possesses a predicted pKa value of 3.22±0.10 [1], indicating that the carboxylic acid group undergoes ionization in aqueous solutions. This ionization behavior creates pH-dependent solubility patterns, with enhanced solubility observed under alkaline conditions where the compound exists in its anionic form.

At physiological pH (7.4), the compound exists predominantly in its ionized state, with the carboxylate group deprotonated while the chloroacetyl-modified amino group remains neutral. This zwitterionic character influences the compound's interaction with aqueous environments and affects its partitioning behavior between polar and nonpolar phases.

Organic Solvent Compatibility

The compound exhibits good solubility in polar organic solvents, including methanol, ethanol, and dimethyl sulfoxide [8] [9]. This enhanced organic solubility compared to water reflects the lipophilic character introduced by the chloroacetyl modification. The indole ring system of the tryptophan moiety contributes additional aromatic character, facilitating dissolution in moderately polar organic media.

Stock solutions are commonly prepared in methanol or ethanol for analytical applications, with typical concentrations ranging from 1-10 mM depending on the specific analytical requirements [8]. The compound shows limited compatibility with highly nonpolar solvents such as hexane or cyclohexane, consistent with the presence of polar functional groups including the carboxylic acid and amide functionalities.

Stability Under Various Environmental Conditions

Thermal Stability

Chloroacetyl-L-tryptophan demonstrates thermal stability up to its melting point of 163°C under inert atmospheric conditions [1] [6]. The compound can be heated to moderate temperatures (up to 100°C) for short periods without significant degradation, making it suitable for various synthetic and analytical procedures requiring elevated temperatures.

Extended exposure to temperatures above 150°C results in gradual decomposition, with the chloroacetyl group being particularly susceptible to thermal cleavage [6]. The indole ring system shows greater thermal stability, consistent with the aromatic stability of the tryptophan core structure. Thermal degradation products may include dehydrochlorination products, decarboxylated species, and ring-opened derivatives.

Photolytic Stability

The compound exhibits significant photosensitivity, particularly under ultraviolet irradiation [10] [11] [12]. The indole chromophore of the tryptophan moiety absorbs UV light efficiently, leading to photooxidation and photodegradation processes. UV exposure at wavelengths below 320 nm can induce formation of various oxidation products, including quinoline derivatives and ring-opened compounds.

Photodegradation kinetics follow first-order behavior with respect to compound concentration, with rate constants dependent on light intensity, wavelength distribution, and solution pH [12]. The presence of molecular oxygen accelerates photodegradation through singlet oxygen-mediated processes. Protection from light exposure is essential for maintaining compound integrity during storage and handling procedures.

The chloroacetyl group may also participate in photochemical reactions, potentially undergoing photoinduced dehalogenation or rearrangement processes. These photochemical transformations can lead to formation of reactive intermediates that may further react with solvent molecules or other components in solution.

Environmental Stability Factors

Storage stability is optimized under controlled conditions including low temperature (-20°C), inert atmosphere, and protection from light [13] [2]. The compound is hygroscopic and can absorb moisture from the atmosphere, potentially leading to hydrolytic degradation of the chloroacetyl group over extended periods.

Hydrolytic stability varies significantly with pH, with acidic conditions generally favoring stability of the chloroacetyl moiety. Under alkaline conditions, nucleophilic attack by hydroxide ions can lead to hydrolysis of the chloroacetyl group, regenerating the parent L-tryptophan. This pH-dependent hydrolysis behavior is relevant for biological applications where the compound may serve as a prodrug or protecting group.

Partition Coefficients and Lipophilicity Characteristics

Octanol-Water Partition Behavior

The predicted logarithmic partition coefficient (LogP) for chloroacetyl-L-tryptophan is 1.91 [14] [15], indicating moderately lipophilic character. This value represents the equilibrium distribution of the neutral species between octanol and water phases under standardized conditions. The LogP value is significantly higher than that of L-tryptophan in its zwitterionic form (LogP ≈ -1.58) [16], demonstrating the substantial impact of the chloroacetyl modification on lipophilicity.

The enhanced lipophilicity results from the introduction of the chloroacetyl group, which reduces the compound's hydrogen bonding capacity and increases its affinity for nonpolar environments. The chlorine atom contributes additional lipophilic character while the carbonyl group of the amide linkage provides some polar character, resulting in the observed intermediate lipophilicity.

Membrane Permeability Implications

The moderate lipophilicity of chloroacetyl-L-tryptophan suggests favorable characteristics for membrane permeability compared to the parent amino acid [17]. The LogP value falls within the range typically associated with good passive diffusion across biological membranes, though the presence of ionizable groups may limit permeability under certain pH conditions.

The compound's partition coefficient indicates potential for cellular uptake through passive transport mechanisms, with the efficiency dependent on pH-mediated ionization state. At physiological pH, partial ionization may reduce membrane permeability compared to the fully neutral form, though the overall lipophilic character should still facilitate cellular penetration.

Structure-Lipophilicity Relationships

The lipophilicity enhancement achieved through chloroacetylation demonstrates the effectiveness of acyl modifications in modulating the physicochemical properties of amino acid derivatives [18]. The chloroacetyl group contributes approximately 3.5 LogP units compared to the parent amino acid, illustrating the significant impact of halogenated acyl substituents on partition behavior.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

64709-57-5